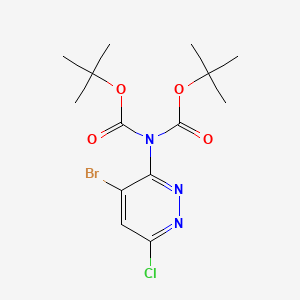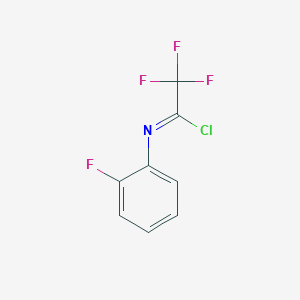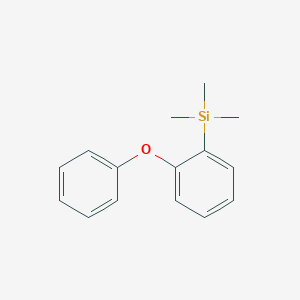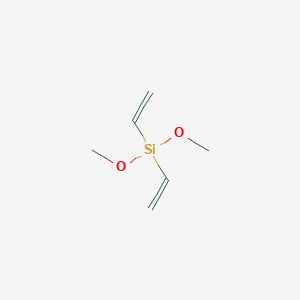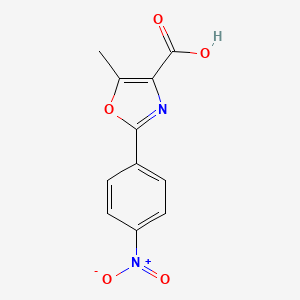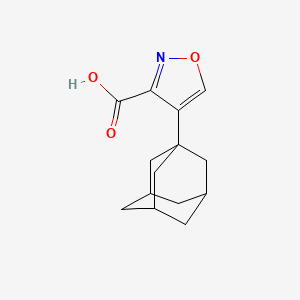![molecular formula C14H20BFN2O3 B13701318 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13701318.png)
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic Acid Pinacol Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is a boronic ester derivative that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further functionalized with a fluoroethyl carbamoyl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including cyclization reactions of suitable precursors.
Introduction of the Boronic Acid Pinacol Ester Group: This step often involves the Miyaura borylation reaction, where bis(pinacolato)diboron is coupled with a suitable pyridine derivative in the presence of a palladium catalyst and a base such as potassium acetate.
Functionalization with Fluoroethyl Carbamoyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic solvent or a suitable catalyst.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate, used in borylation reactions.
Protic Solvents: Used in protodeboronation reactions.
Major Products Formed
Aryl or Vinyl Derivatives: Formed through Suzuki-Miyaura coupling.
Deboronated Products: Formed through protodeboronation.
Scientific Research Applications
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Material Science: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester involves its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating carbon-carbon bond formation. The fluoroethyl carbamoyl group can also participate in nucleophilic substitution reactions, adding to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-[(2-Fluoroethyl)carbamoyl]pyridine-3-boronic acid pinacol ester is unique due to the presence of the fluoroethyl carbamoyl group, which imparts specific reactivity and potential biological activity. This distinguishes it from other boronic esters that may lack this functional group.
Properties
Molecular Formula |
C14H20BFN2O3 |
|---|---|
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-(2-fluoroethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H20BFN2O3/c1-13(2)14(3,4)21-15(20-13)10-5-6-11(18-9-10)12(19)17-8-7-16/h5-6,9H,7-8H2,1-4H3,(H,17,19) |
InChI Key |
OZJYUBGOOTUOLR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)NCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


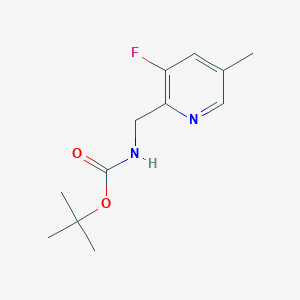
![7-Fluorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13701262.png)
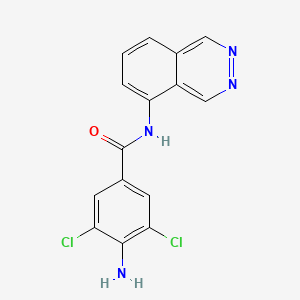
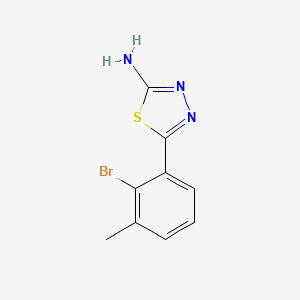
![Diethyl [3,5-Bis(trifluoromethyl)phenyl]phosphonate](/img/structure/B13701270.png)
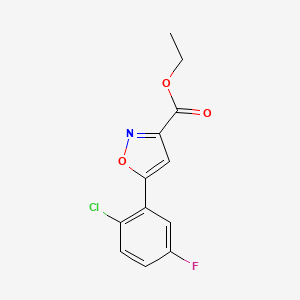
![7-Bromobenzo[c]isoxazol-3-amine](/img/structure/B13701284.png)
